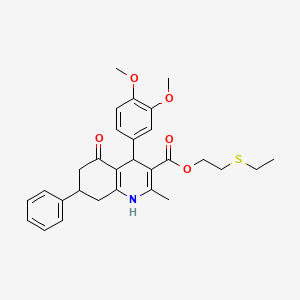![molecular formula C17H13N3OS B5068664 N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5068664.png)
N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide, also known as PADIT, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic molecule that has been synthesized using various methods and has shown promising results in various applications.
Mecanismo De Acción
The mechanism of action of N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide is not fully understood, but it is believed to act by inhibiting various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. It also interacts with various cellular targets, including DNA, RNA, and proteins, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects, including reducing oxidative stress, modulating immune responses, and regulating cellular signaling pathways. It has also been shown to have low toxicity and good biocompatibility, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide has several advantages for lab experiments, including its easy synthesis, low cost, and high stability. However, it also has some limitations, including its poor solubility in water and limited availability in the market.
Direcciones Futuras
For N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide include further studies on its mechanism of action, optimization of its synthesis method, and development of its therapeutic potential in various diseases. Additionally, the development of novel formulations and delivery systems for N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide could enhance its efficacy and bioavailability.
Métodos De Síntesis
N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide can be synthesized using various methods, including the reaction of 4-aminobenzenediazonium chloride with 2-thiophenecarboxylic acid, followed by the reduction of the diazonium salt. Another method involves the reaction of 4-nitroaniline with 2-thiophenecarboxylic acid, followed by the reduction of the nitro group. Both methods yield N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide as a yellow crystalline solid with a melting point of 242-244°C.
Aplicaciones Científicas De Investigación
N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. In cancer research, N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide has shown promising results in inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and reducing tumor size in animal models. In inflammation research, N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In microbial infections, N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide has shown antimicrobial activity against various pathogens, including bacteria, fungi, and viruses.
Propiedades
IUPAC Name |
N-(4-phenyldiazenylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c21-17(16-7-4-12-22-16)18-13-8-10-15(11-9-13)20-19-14-5-2-1-3-6-14/h1-12H,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRCOUHFSMPFBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301038334 |
Source


|
| Record name | 2-Thiophenecarboxamide, N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301038334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
316152-09-7 |
Source


|
| Record name | 2-Thiophenecarboxamide, N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301038334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(cyclopropylcarbonyl)-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5068582.png)
![{5-[(7-methoxy-1,3-benzodioxol-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5068585.png)
![11-(2-ethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5068589.png)

![3-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B5068615.png)
![methyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5068633.png)
![3,5-dimethyl-N-[3-(2-nitrophenyl)-2-propen-1-ylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5068636.png)



![2-[(4-fluorobenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5068666.png)
![N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5068673.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-chlorophenyl)piperazine](/img/structure/B5068686.png)
![1-(2-methoxyphenyl)-5-{[(2-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5068691.png)